ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Structure and Synthesis: The compound is a tetrahydropyrimidine derivative featuring a pyrazole substituent at the 4-position of the pyrimidine ring. The ethyl ester at position 5 enhances lipophilicity, which may influence bioavailability .
Synthesis typically involves Biginelli-like multicomponent reactions. For example, analogous compounds are synthesized via condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives in the presence of acid catalysts (e.g., SnCl₂·2H₂O) . The pyrazole substituent is introduced through Vilsmeier-Haack or hydrazine-based cyclization reactions .
Applications: Tetrahydropyrimidine derivatives are widely studied for medicinal applications, including antibacterial, antihypertensive, and anticancer activities . For instance, pyrimidinones with similar substituents demonstrate anti-tuberculosis and anticarcinogenic properties .
Properties
Molecular Formula |
C26H28N4O4 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C26H28N4O4/c1-5-33-25(31)22-17(4)27-26(32)28-24(22)21-15-30(19-9-7-6-8-10-19)29-23(21)18-11-13-20(14-12-18)34-16(2)3/h6-16,24H,5H2,1-4H3,(H2,27,28,32) |
InChI Key |
MZAKDEPVUYZZLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC=C(C=C3)OC(C)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved using the Biginelli reaction as the key step. This reaction involves the acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . The reaction conditions typically include the use of hydrochloric acid as the catalyst and ethanol as the solvent.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized primarily through the Biginelli reaction , which is a well-established method for creating dihydropyrimidinones. This reaction involves the condensation of an aldehyde, a β-keto ester (such as ethyl acetoacetate), and urea or thiourea under acidic conditions. The resulting product can be further modified to yield ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
Biological Activities
This compound exhibits a wide spectrum of biological activities , making it a subject of interest in medicinal chemistry. Key applications include:
Antimicrobial Activity
Research indicates that derivatives of this compound show promising activity against various bacterial strains, including Mycobacterium tuberculosis. The synthesis of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl derivatives has demonstrated effective antimicrobial properties through click chemistry methods .
Anti-inflammatory Properties
Studies have highlighted the anti-inflammatory effects of compounds related to ethyl 6-methyl-2-oxo derivatives. These compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting potential therapeutic uses in treating inflammatory diseases .
Anticancer Potential
Investigations into the anticancer properties of similar tetrahydropyrimidine derivatives have shown that they can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways .
Case Studies
Several studies have documented the efficacy of ethyl 6-methyl-2-oxo derivatives in various applications:
Case Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated the synthesis and antimicrobial activity of substituted phenyl derivatives of ethyl 6-methyl-2-oxo compounds. The results indicated significant inhibition against Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentrations comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Activity
Research showcased in Pharmaceuticals demonstrated that specific derivatives could effectively reduce inflammation markers in vitro. The compounds were tested on human cell lines and showed a reduction in IL-6 and TNF-alpha levels, indicating their potential use as anti-inflammatory agents .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the inhibition of specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses and inflammation . Additionally, it may exert its effects through the inhibition of ER stress and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is compared with structurally related tetrahydropyrimidine and pyrazole derivatives (Table 1).
Table 1: Comparison of Key Structural and Functional Features
Key Observations :
Substituent Effects: The propan-2-yloxy group in the target compound introduces an ether linkage, enhancing solubility compared to non-polar substituents (e.g., chloro or methyl groups in ). Thioxo analogs (e.g., ) exhibit higher corrosion inhibition efficiency (95.9% in 1 M HCl) due to sulfur’s electron-donating capacity, which improves adsorption on metal surfaces .
Synthetic Flexibility :
- The Biginelli reaction is versatile for generating structural diversity. For example, thiourea derivatives yield thioxo-pyrimidines , while urea derivatives produce oxo-pyrimidines .
- Pyrazole aldehydes (e.g., ) are critical intermediates for introducing nitrogen-rich heterocycles, which are pharmacologically favorable.
Biological Relevance :
- Chlorinated pyrazole derivatives (e.g., ) show enhanced antibacterial activity due to halogen-induced electron-withdrawing effects.
- Chromene-substituted analogs (e.g., ) may exhibit fluorescence properties, useful in bioimaging or as sensors.
Computational and Crystallographic Insights :
- Software like SHELXTL and ORTEP-3 () are used for crystallographic refinement of similar compounds, confirming planar geometries and hydrogen-bonding networks critical for stability.
- AutoDock4 studies () on related pyrimidines suggest that bulky substituents (e.g., propan-2-yloxy) may hinder receptor binding but improve selectivity.
Biological Activity
Ethyl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the class of tetrahydropyrimidines and exhibits a wide range of pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 460.5 g/mol. The structural characteristics include a tetrahydropyrimidine core substituted with various functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H28N4O4 |
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that it can inhibit the proliferation of several cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.
Case Study:
In vitro studies demonstrated that the compound had an IC50 value of approximately 6.2 μM against colon carcinoma HCT-116 cells, indicating potent cytotoxic effects. Additionally, it showed activity against human breast cancer T47D cells with IC50 values of 43.4 μM and 27.3 μM for different derivatives .
Antioxidant Properties
Ethyl 6-methyl-2-oxo compounds have also been evaluated for their antioxidant activities. The presence of multiple functional groups in the structure contributes to free radical scavenging capabilities.
Research Findings:
A study reported that derivatives of this compound displayed high antioxidant activity as assessed by DPPH radical scavenging assays. The results suggest potential applications in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has been explored for its ability to inhibit key metabolic enzymes, including acetylcholinesterase (AChE). This property is particularly relevant for developing treatments for neurodegenerative disorders.
Findings:
Inhibition studies revealed that certain derivatives effectively inhibited AChE with IC50 values comparable to established inhibitors used in clinical settings .
Mechanistic Insights
The mechanisms underlying the biological activities of ethyl 6-methyl-2-oxo compounds are multifaceted:
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Cell Cycle Arrest: It has been shown to induce G0/G1 phase arrest in various cancer cell lines, thereby inhibiting cell proliferation.
- Antioxidant Activity: The ability to scavenge free radicals is attributed to the electron-donating capacity of hydroxyl groups present in the structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
